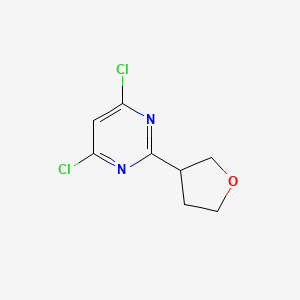![molecular formula C9H7ClFN3 B6615760 3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole CAS No. 1019033-05-6](/img/structure/B6615760.png)
3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole, more commonly referred to as CFT, is a heterocyclic compound of the triazole family. CFT is a synthetic compound that has been studied for its potential applications in medical and scientific research.
Wirkmechanismus
The mechanism of action of CFT is not fully understood. It is thought to act as an inhibitor of several enzymes, including DNA polymerase, topoisomerase, and RNA polymerase. CFT is also believed to interfere with the transcription of certain genes, and may also act as an antioxidant.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. CFT has also been shown to inhibit the growth of certain fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, CFT has been shown to have antimalarial activity, and has been studied for its potential use in the treatment of malaria.
Vorteile Und Einschränkungen Für Laborexperimente
CFT has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low toxicity, making it suitable for use in laboratory experiments. In addition, CFT is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, CFT is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for CFT include further research into its mechanism of action, its potential use in the treatment of diseases such as cancer and HIV, and its potential use as an insecticide. In addition, further research could be conducted into the synthesis methods of CFT, to develop more efficient and cost-effective synthesis methods. Further research could also be conducted into the biochemical and physiological effects of CFT, to determine its potential therapeutic applications.
Synthesemethoden
CFT can be synthesized through a variety of methods, including the Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Biginelli reaction is the most commonly used method of synthesis, and involves the reaction of aldehydes, ethyl acetoacetate, and urea. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a copper catalyst.
Wissenschaftliche Forschungsanwendungen
CFT has been studied for its potential applications in medical and scientific research. It has been shown to have antiviral, antibacterial, and antifungal properties, and has been studied for its potential use in the treatment of diseases such as cancer, HIV, and malaria. CFT has also been studied for its potential use as an insecticide, and has been shown to be effective against a variety of insect species.
Eigenschaften
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFHJMDQZDCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

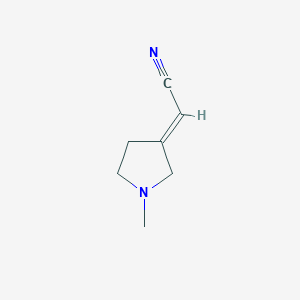


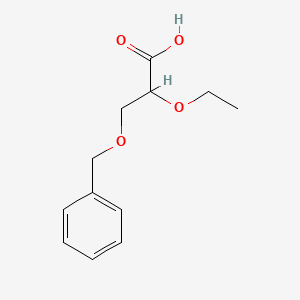
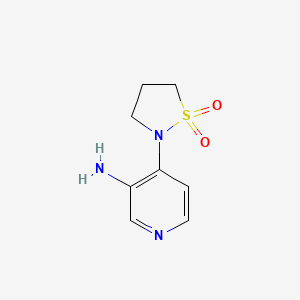
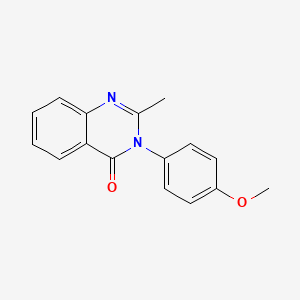
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)

![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
